molecular formula C14H15F2NO4 B7575745 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid

2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid

Cat. No. B7575745
M. Wt: 299.27 g/mol
InChI Key: DVBADXMIXQRGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid, also known as DFE-1, is a novel small molecule that has been synthesized for scientific research purposes. DFE-1 has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.

Scientific Research Applications

2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to have potential applications in the treatment of various diseases. In cancer research, 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of autoimmune disorders.

Mechanism of Action

The mechanism of action of 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid is not fully understood. However, it has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. By inhibiting the activity of DHODH, 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid may disrupt the proliferation of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to have several biochemical and physiological effects. In cancer cells, 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has been shown to inhibit the activity of DHODH, leading to a reduction in the synthesis of pyrimidine nucleotides and a decrease in cell proliferation. 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells. In addition, 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has anti-inflammatory effects and may reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid has also been shown to have low toxicity in animal studies. However, there are also limitations to using 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid in lab experiments. The mechanism of action of 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid is not fully understood, and more research is needed to determine its efficacy in treating various diseases.

Future Directions

There are several future directions for research on 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid. One area of research is to further investigate the mechanism of action of 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid and its potential applications in the treatment of cancer and autoimmune disorders. Another area of research is to develop more potent analogs of 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid that may have improved efficacy and lower toxicity. Finally, more studies are needed to determine the safety and efficacy of 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid in human clinical trials.

Synthesis Methods

The synthesis of 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid involves a series of chemical reactions. The starting material for the synthesis is 2-(difluoromethoxy)benzaldehyde, which is reacted with ethylamine to form 2-(difluoromethoxy)phenylethylamine. This intermediate is then reacted with cyclopropanecarbonyl chloride to form 2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid. The final product is purified by column chromatography to obtain a pure compound.

properties

IUPAC Name

2-[1-[2-(difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2NO4/c1-7(17-12(18)9-6-10(9)13(19)20)8-4-2-3-5-11(8)21-14(15)16/h2-5,7,9-10,14H,6H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBADXMIXQRGET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC(F)F)NC(=O)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[2-(Difluoromethoxy)phenyl]ethylcarbamoyl]cyclopropane-1-carboxylic acid

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